molecular formula C21H22N2O5 B4184563 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazine

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazine

Cat. No.: B4184563
M. Wt: 382.4 g/mol
InChI Key: XQWTXMUVHKTOCD-UHFFFAOYSA-N
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Description

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazine is a complex organic compound that features both benzodioxole and piperazine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde.

    Formation of the Piperazine Moiety: Piperazine can be synthesized from ethylenediamine and diethylene glycol.

    Coupling Reactions: The benzodioxole and piperazine moieties can be coupled using appropriate linkers and catalysts under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-benzodioxol-5-ylmethyl)piperazine: Lacks the dihydrobenzodioxin moiety.

    4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine: Lacks the benzodioxole moiety.

Uniqueness

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazine is unique due to the presence of both benzodioxole and dihydrobenzodioxin moieties, which might confer unique biological activities and chemical properties.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c24-21(16-2-4-17-20(12-16)26-10-9-25-17)23-7-5-22(6-8-23)13-15-1-3-18-19(11-15)28-14-27-18/h1-4,11-12H,5-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWTXMUVHKTOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazine
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1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazine
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1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazine
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1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazine
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1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazine
Reactant of Route 6
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1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazine

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